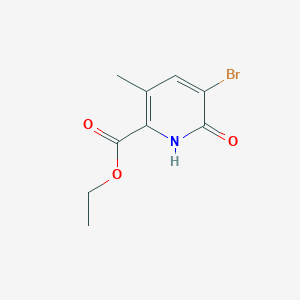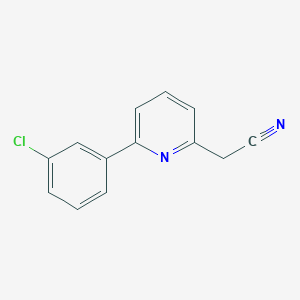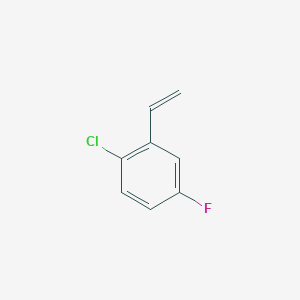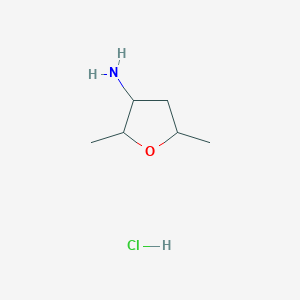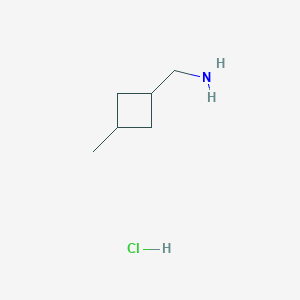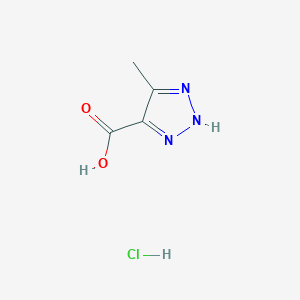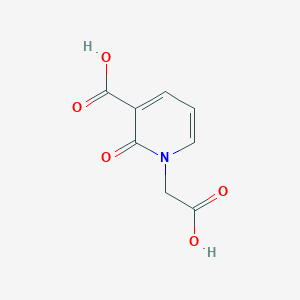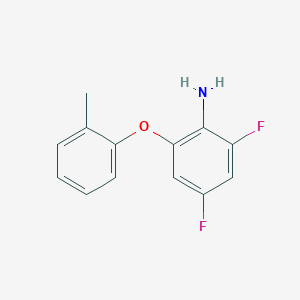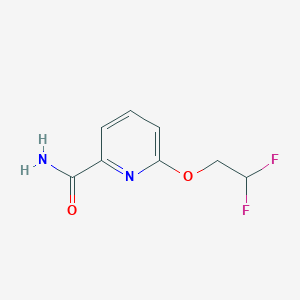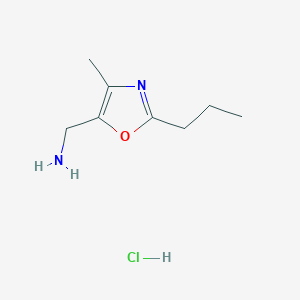
(4R)-4-hydroxydioxane-3,6-dione
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-hydroxy-succinic acid-4-lactone typically involves the use of chiral precursors and regioselective transformations. One common method is the chiral synthesis from D-glucose, which involves regio- and stereoselective transformations of hydroxyl groups, as well as protection-deprotection protocols . The process includes steps such as isopropylidene protection, olefination, and subsequent lactonization.
Industrial Production Methods: Industrial production methods for ®-2-hydroxy-succinic acid-4-lactone are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes.
化学反应分析
Types of Reactions: ®-2-Hydroxy-succinic acid-4-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can yield dihydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields dicarboxylic acids, while reduction can produce dihydroxy compounds.
科学研究应用
®-2-Hydroxy-succinic acid-4-lactone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug synthesis.
作用机制
The mechanism of action of ®-2-hydroxy-succinic acid-4-lactone involves its interaction with specific molecular targets and pathways. In biological systems, it can participate in metabolic processes, acting as an intermediate in the citric acid cycle. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in these pathways, influencing cellular metabolism and energy production.
相似化合物的比较
(S)-2-Hydroxy-succinic acid-4-lactone: The enantiomer of ®-2-hydroxy-succinic acid-4-lactone, with similar chemical properties but different biological activities.
D-(−)-Galactonic acid γ-lactone: Another chiral lactone with distinct structural and functional characteristics.
D-(+)-Gluconic acid δ-lactone: A related compound used in food and pharmaceutical industries.
Uniqueness: ®-2-Hydroxy-succinic acid-4-lactone is unique due to its specific chiral configuration, which imparts distinct reactivity and biological activity compared to its enantiomer and other similar lactones. This uniqueness makes it valuable in asymmetric synthesis and various research applications.
属性
IUPAC Name |
(4R)-4-hydroxydioxane-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5/c5-2-1-3(6)8-9-4(2)7/h2,5H,1H2/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDRUIUSBBUJSN-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OOC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)OOC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



